molecular formula C16H24BrClN2O2SSi B8572563 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride

Cat. No.: B8572563
M. Wt: 451.9 g/mol
InChI Key: FCCCVUQTZMHBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride is a complex organic compound with a unique structure that combines a brominated pyrrolo[2,3-b]pyridine core with a tris(propan-2-yl)silyl group and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride typically involves multiple steps. One common approach starts with the bromination of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the tris(propan-2-yl)silyl group through a silylation reaction. The final step involves the sulfonylation of the compound to introduce the sulfonyl chloride group. The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of appropriate solvents and catalysts .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and coupling partners for forming new bonds. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with new carbon-sulfur bonds .

Scientific Research Applications

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl chloride groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride is unique due to its combination of a brominated pyrrolo[2,3-b]pyridine core, a tris(propan-2-yl)silyl group, and a sulfonyl chloride functional group.

Properties

Molecular Formula

C16H24BrClN2O2SSi

Molecular Weight

451.9 g/mol

IUPAC Name

3-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-6-sulfonyl chloride

InChI

InChI=1S/C16H24BrClN2O2SSi/c1-10(2)24(11(3)4,12(5)6)20-9-14(17)13-7-8-15(19-16(13)20)23(18,21)22/h7-12H,1-6H3

InChI Key

FCCCVUQTZMHBPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=C(C=C2)S(=O)(=O)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL recovery flask was charged with 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride (2.11 g, 5.66 mmol) and DCM (28 ml) to give a clear solution. n-Bromosuccinimide (1.108 g, 6.22 mmol) was added in one portion. The resulting mixture was stirred in the dark for 4 h, then an additional portion of n-bromosuccinimide (1.108 g, 6.22 mmol) was added. The mixture was stirred overnight. In the morning, silica gel was added, and the mixture was concentrated. The impregnated silica gel was loaded onto a column, and the column was eluted onto a silica gel column with 0 to 15% EtOAc/Heptane to give 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride (2.14 g, 4.74 mmol, 84% yield) as a light-yellow solid. 1H NMR (400 MHz, CDCl3) δ=8.08 (d, J=8.3 Hz, 1 H), 7.95 (d, J=8.3 Hz, 1 H), 7.63 (s, 1 H), 1.88 (spt, J=7.5 Hz, 4 H), 1.15 (d, J=7.5 Hz, 18 H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.108 g
Type
reactant
Reaction Step Two
Quantity
1.108 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.